molecular formula C6H6N2O4 B2452908 1-methyl-1H-pyrazole-3,4-dicarboxylic acid CAS No. 10505-21-2

1-methyl-1H-pyrazole-3,4-dicarboxylic acid

Cat. No.: B2452908
CAS No.: 10505-21-2
M. Wt: 170.124
InChI Key: YWCVRVKQZHUWKX-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-3,4-dicarboxylic acid is a high-purity chemical building block of significant interest in medicinal and agricultural chemistry. Its molecular formula is C6H6N2O4, and it features two carboxylic acid functional groups on a 1-methylpyrazole scaffold, making it a versatile intermediate for the synthesis of more complex molecules . Pyrazole-carboxylic acid derivatives are key precursors in the development of novel amide-based compounds. Research has shown that structurally related molecules, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, exhibit potent antifungal activity by targeting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration of phytopathogenic fungi . This mechanism is the basis for several commercial fungicides. The presence of two carboxyl groups on the pyrazole ring allows for versatile derivatization, enabling researchers to explore structure-activity relationships and develop new active ingredients . As a sophisticated synthon, this compound is valuable for constructing heterocyclic scaffolds, including 1H-pyrazolo[3,4-b]pyridine systems, which are privileged structures in drug discovery . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrazole-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-8-2-3(5(9)10)4(7-8)6(11)12/h2H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCVRVKQZHUWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10505-21-2
Record name 1-methyl-1H-pyrazole-3,4-dicarboxylic acid
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Structural Elucidation and Advanced Characterization of 1 Methyl 1h Pyrazole 3,4 Dicarboxylic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a compound like this compound, distinct signals are expected for the methyl group protons, the pyrazole (B372694) ring proton, and the acidic protons of the carboxylic acid groups. The protons of the methyl group (N-CH₃) typically appear as a sharp singlet, with a chemical shift influenced by the electron-withdrawing nature of the pyrazole ring. The lone proton on the pyrazole ring (C5-H) would also present as a singlet, its chemical shift being characteristic of its position on the heterocyclic ring. The carboxylic acid protons are generally observed as broad singlets at a downfield chemical shift, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the methyl carbon, the three pyrazole ring carbons (C3, C4, and C5), and the two carboxylic acid carbons. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern. For instance, in derivatives like methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the C4 carbon of the pyrazole ring shows a characteristic signal around δ 110.1 ppm. proquest.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning the ¹H and ¹³C signals definitively. HMBC spectra are particularly useful in establishing the connectivity between different parts of the molecule, for example, by showing correlations between the methyl protons and the pyrazole ring carbons. proquest.com In the case of regioisomers, Nuclear Overhauser Effect (NOE) experiments can be employed to determine the spatial proximity of different proton groups, which is instrumental in distinguishing between isomers. proquest.com

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Carboxylic Acid Derivatives

CompoundNucleusChemical Shift (δ, ppm)MultiplicityReference
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid¹H4.14 (N-CH₃)s researchgate.net
¹H8.38 (COOH)br researchgate.net
¹³C40.63 (N-CH₃) researchgate.net
¹³C158.58 (C=O) researchgate.net
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate¹H3.80 (OCH₃)s mdpi.com
¹H5.98 (pyrazole H-4)s mdpi.com
¹H12.16 (OH)s mdpi.com

Note: This table presents data from derivatives of this compound to illustrate typical chemical shifts.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful method for identifying the functional groups present in this compound and its derivatives. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint based on the types of bonds present.

The FT-IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band in the range of 1700-1725 cm⁻¹. In some pyrazole carboxylic acid derivatives, this peak has been observed around 1674 cm⁻¹. researchgate.net The C-O stretching and O-H bending vibrations of the carboxylic acid group would also be present in the fingerprint region of the spectrum.

The vibrations of the pyrazole ring will also give rise to characteristic bands in the FT-IR spectrum. These include C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C stretching vibrations within the ring, and various ring breathing and deformation modes. For instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the FT-IR spectrum showed a peak at 3204 cm⁻¹ for O-H stretching and at 1728 cm⁻¹ for the ester carbonyl group. mdpi.com

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O tend to have strong IR absorptions, non-polar or symmetric bonds often exhibit strong Raman scattering. Therefore, FT-Raman can be particularly useful for observing the vibrations of the pyrazole ring system.

Table 2: Characteristic FT-IR Absorption Bands for Pyrazole Dicarboxylic Acid Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (H-bonded)2500-3300Broad, Strong
Pyrazole RingC-H stretch>3000Medium
Carboxylic AcidC=O stretch1700-1725Strong, Sharp
Pyrazole RingC=N, C=C stretch1400-1600Medium-Strong
Carboxylic AcidC-O stretch1210-1320Medium
Carboxylic AcidO-H bend920-950Broad, Medium

Note: This table provides a generalized representation of expected FT-IR bands based on known data for similar compounds.

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. For this compound (C₆H₆N₂O₄), the expected exact mass would be calculated and compared to the experimental value.

Electron ionization (EI) mass spectrometry typically leads to the fragmentation of the molecule, and the resulting fragmentation pattern can be used to deduce its structure. For pyrazole derivatives, common fragmentation pathways involve the loss of small, stable molecules. The fragmentation of the pyrazole ring often includes the loss of HCN. researchgate.net For this compound, initial fragmentation could involve the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid groups. Subsequent fragmentation could then involve the cleavage of the pyrazole ring.

In the mass spectrum of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a related compound, the fragmentation pattern would be influenced by the ester groups. nist.gov For pyrazoline derivatives, which are structurally related, the fragmentation is dependent on the position and nature of the substituents. researchgate.net

Table 3: Potential Mass Spectrometric Fragments for this compound

FragmentProposed Structure
[M]⁺•C₆H₆N₂O₄⁺•
[M - H₂O]⁺•C₆H₅N₂O₃⁺•
[M - CO₂]⁺•C₅H₆N₂O₂⁺•
[M - COOH]⁺C₅H₅N₂O₂⁺
[M - H₂O - CO]⁺•C₅H₄N₂O₂⁺•

Note: This table presents hypothetical fragments based on common fragmentation pathways for carboxylic acids and pyrazole rings.

Solid-State Structural Analysis

The study of the solid-state structure of this compound and its derivatives is crucial for understanding their physical properties and how they interact in a crystalline environment. Techniques such as single-crystal X-ray diffraction provide a definitive three-dimensional picture of the molecule and its packing in the crystal lattice.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement of a molecule in the solid state. This method provides detailed information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

The crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a related compound, shows that the packing is consolidated by a combination of O-H···N and C-H···O interactions, resulting in molecular chains. researchgate.net In the solid state, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid forms a complex hydrogen-bonded framework. nih.gov

Table 4: Representative Crystallographic Data for Pyrazole Dicarboxylic Acid Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acidMonoclinicP2₁/cO-H···O, C-H···N, C-H···O, C-H···π mdpi.com
1-Phenyl-1H-pyrazole-3,4-dicarboxylic acidOrthorhombicPbcaO-H···O, C-H···O researchgate.net
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidMonoclinicP2₁/cO-H···N, C-H···O researchgate.net

Note: This table showcases the diversity of crystal packing and intermolecular interactions observed in pyrazole dicarboxylic acid derivatives.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is an important consideration in the solid-state chemistry of pyrazole dicarboxylic acids. Different polymorphs can exhibit distinct physical properties, such as solubility and melting point. Crystal engineering, which involves the rational design of crystal structures, utilizes the predictable nature of intermolecular interactions, particularly hydrogen bonding, to control the solid-state architecture.

Pyrazole dicarboxylic acids are excellent building blocks for crystal engineering due to their ability to form robust hydrogen-bonded networks. The carboxylic acid groups can act as hydrogen bond donors and acceptors, leading to the formation of various supramolecular synthons, such as the common carboxyl-carboxyl cyclic dimer. mdpi.com The pyrazole ring also offers additional sites for hydrogen bonding through its nitrogen atoms.

The combination of pyrazole and carboxylic acid functionalities allows for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org In these structures, the pyrazole dicarboxylic acid acts as a ligand, coordinating to metal centers to form extended one-, two-, or three-dimensional networks. acs.org The deliberate design of such structures can lead to materials with interesting properties, such as porosity for gas storage or separation. The structural diversity of these materials can be influenced by factors such as the choice of metal ion, solvent, and temperature during synthesis. rsc.org

The study of polymorphism and the application of crystal engineering principles to this compound and its derivatives hold significant potential for the development of new materials with tailored properties.

Thermal Analysis in the Context of Compound Stability and Processing

Thermal analysis techniques are crucial in characterizing the physicochemical properties of chemical compounds, providing essential data on their thermal stability, decomposition profiles, and phase transitions. labmanager.comnetzsch.com For this compound and its derivatives, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offer insights into their behavior at elevated temperatures. This information is vital for determining appropriate conditions for synthesis, purification, storage, and processing, ensuring the compound's integrity is maintained. labmanager.comiitk.ac.in

TGA measures changes in the mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components like water or solvents. labmanager.comnetzsch.com DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, and other phase transitions. labmanager.comiitk.ac.in The complementary data from these techniques provides a comprehensive thermal profile of a material. labmanager.com

Research on related pyrazole dicarboxylic acid structures indicates that these compounds are generally thermally stable crystalline solids. For instance, studies on pyrazole-3,5-dicarboxylic acid, a positional isomer, have shown that thermal decomposition is typically preceded by a melting process. researchgate.net The stability and decomposition pathway can also be influenced by the surrounding atmosphere; some pyrazole derivatives exhibit higher thermal stability in an air atmosphere compared to an inert nitrogen atmosphere. researchgate.net

The thermal properties are significantly influenced by the substituents on the pyrazole ring and the carboxylic acid groups. Derivatization can alter melting points and decomposition temperatures, which is a key consideration for material processing and application. For example, the conversion of carboxylic acids to esters typically lowers the melting point, as observed in derivatives of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid. nih.gov

Detailed thermal data from various studies on derivatives of the core 1H-pyrazole-3,4-dicarboxylic acid structure are summarized below. These findings illustrate the range of thermal stabilities within this class of compounds.

CompoundMelting Point (°C)Decomposition Temperature (°C)Notes
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid224–225Not specifiedA diaryl-substituted derivative. researchgate.net
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid200–201Not specifiedA related monocarboxylic acid derivative used as a fungicide intermediate. wikipedia.org
1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid235–236Not specifiedThe N-phenyl substituted analogue of the parent dicarboxylic acid. nih.gov
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate98Not specifiedThe dimethyl ester of the N-phenyl derivative, showing a significantly lower melting point than the corresponding acid. nih.gov
Azo Pyrazole Carboxylic Acid DerivativesNot applicable212–260Energetic materials based on pyrazole carboxylic acids, demonstrating high thermal stability. acs.org

The data indicate that N-aryl substituted pyrazole-3,4-dicarboxylic acids possess high melting points, often exceeding 220°C, suggesting significant thermal stability of the solid-state structure. nih.govresearchgate.net The process of decarboxylation at high temperatures has also been noted in pyrazole carboxylic acids, a factor that defines the upper limit of their thermal processing window. researchgate.net The stability of these compounds is critical, particularly for derivatives used in applications such as fungicides or as intermediates in complex syntheses, where they may be subjected to elevated temperatures. wikipedia.orggoogle.com The investigation of thermal properties is, therefore, an indispensable step in the development and handling of this compound and its derivatives.

Coordination Chemistry and Metal Organic Frameworks Mofs Based on 1 Methyl 1h Pyrazole 3,4 Dicarboxylic Acid Ligands

Coordination Modes and Chelation Behavior of 1-Methyl-1H-pyrazole-3,4-dicarboxylic Acid to Metal Ions

The ligand this compound (H₂L) offers a rich and varied coordination chemistry owing to its distinct functional groups: two carboxylic acid moieties and the nitrogen atoms of the pyrazole (B372694) ring. The deprotonated form of the ligand (L²⁻) can engage with metal ions in several ways. The pyrazole ring itself contains two nitrogen atoms; the N1-methyl group prevents this nitrogen from coordinating, but the N2 "pyridine-like" nitrogen atom is a potent coordination site. uninsubria.it

The primary coordination, however, typically involves the two adjacent carboxylate groups at the C3 and C4 positions. This arrangement makes the ligand an excellent chelating agent, capable of forming stable five- or six-membered rings with a single metal center. kakhia.orgnih.gov Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. kakhia.org This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate carboxylate ligands.

Beyond simple chelation, the ligand can exhibit more complex bridging behaviors to form polynuclear complexes or extended frameworks. Common coordination and bonding motifs observed for pyrazole-carboxylate ligands include:

Chelating: The two adjacent carboxylate groups bind to a single metal ion.

Bridging: One or both carboxylate groups can bridge two or more metal centers. The pyrazole N2 atom can also coordinate to a neighboring metal ion, further extending the connectivity.

Combined Modes: The ligand can simultaneously chelate one metal center while also using a carboxylate oxygen or the pyrazole nitrogen to bridge to another, leading to high-dimensional structures.

Inter-ligand hydrogen bonding also plays a crucial role, particularly in discrete complexes, where uncoordinated pyrazole nitrogen atoms or carboxylate oxygens can interact with coordinated solvent molecules or other ligands. researchgate.net

Design and Synthesis of Discrete Metal Complexes Incorporating this compound Ligands

Discrete metal complexes are distinct, non-polymeric molecules formed from metal ions and ligands. The synthesis of such complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov By carefully controlling the stoichiometry, pH, and choice of solvent, the formation of discrete molecules can be favored over polymeric chains or frameworks.

For example, using a metal-to-ligand ratio that saturates the metal's coordination sphere with the chelating ligand can prevent further extension into a framework. The synthesis is often carried out in solution at moderate temperatures, and single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent. nih.govacs.org

While specific crystal structures for discrete complexes of this compound are not widely reported, studies on closely related ligands provide insight into the expected structures. For instance, mononuclear complexes have been synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid, where the ligand coordinates to the metal center alongside water or other solvent molecules. rsc.org Similarly, the reaction of 1,3-dimethylpyrazole-5-carboxylic acid with Cu(II) and Co(II) salts yields discrete molecular complexes. researchgate.net In these structures, the metal ion typically adopts a coordination geometry such as octahedral or square planar, dictated by the electronic configuration of the metal and the steric demands of the ligands. nih.gov

Table 1: Representative Crystal Data for Discrete Complexes with Related Pyrazole-Carboxylic Acid Ligands

CompoundMetal IonCrystal SystemSpace GroupKey Feature
[Cd(HMPCA)₂(H₂O)₄]Cd(II)MonoclinicP2₁/nMononuclear complex with four coordinated water molecules. rsc.org
[Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂Co(II)TriclinicP-1Mononuclear complex with coordinated DMF and water. rsc.org
[CuL₂(H₂O)] (HL = 1,3-dimethylpyrazole-5-carboxylic acid)Cu(II)MonoclinicP2₁/cSquare-pyramidal coordination geometry. researchgate.net
[CoL₂(MeOH)₄] (HL = 1,3-dimethylpyrazole-5-carboxylic acid)Co(II)TriclinicP-1Octahedral geometry with four coordinated methanol molecules. researchgate.net

Construction and Topological Classification of this compound-Derived MOFs

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters (nodes) linked by organic ligands (struts). nih.govmdpi.com The specific geometry and connectivity of the this compound ligand make it a candidate for building robust MOFs with diverse network topologies. Topological analysis simplifies the complex structure of a MOF into a net of nodes and linkers, allowing for classification and a deeper understanding of its architecture. whiterose.ac.ukrsc.org MOFs constructed from pyrazole-based ligands can exhibit a variety of topologies, such as sql (square lattice), loh1 , or novel, more complex nets, depending on the coordination of the metal center and the ligand's flexibility. acs.org

Hydrothermal and Solvothermal Synthesis Methodologies for Pyrazole-based MOFs

Hydrothermal and solvothermal syntheses are the most common methods for producing crystalline MOFs. researchgate.net These techniques involve heating a mixture of the metal salt, the organic linker (this compound), and a solvent in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures typically ranging from 80 to 260 °C. acs.org

Hydrothermal Synthesis: Uses water as the solvent. This method is often cost-effective and environmentally friendly. researchgate.net

Solvothermal Synthesis: Employs organic solvents or solvent mixtures, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol. The choice of solvent can significantly influence the resulting MOF structure, as solvent molecules can act as templates or even coordinate to the metal centers. mdpi.com

These methods promote the slow crystallization required to form high-quality, ordered framework materials by increasing the solubility of the reactants and facilitating the self-assembly process. researchgate.net

Influence of Metal Centers and Reaction Conditions on MOF Architecture

The final architecture of a MOF is highly dependent on the choice of the metal ion and the specific reaction conditions. nih.gov

Metal Center: The preferred coordination number and geometry of the metal ion are primary determinants of the resulting structure. For instance, some metal ions like Zn(II) can form tetrahedral or octahedral nodes, while others like Cu(II) often form paddlewheel-shaped secondary building units (SBUs). nih.gov The nature of the metal-ligand bond, whether hard or soft, also influences the stability and robustness of the framework. acs.org

Reaction Conditions: Several factors can be tuned to direct the synthesis towards a specific topology:

Temperature and Time: Affect the kinetics of crystal nucleation and growth, influencing crystal size and phase purity.

pH and Modulators: The addition of acids or bases (modulators), such as formic acid or acetic acid, can compete with the linker for coordination to the metal. This slows down the reaction rate, often leading to larger, more well-defined crystals and can direct the formation of specific SBUs. berkeley.edu

Solvent: As demonstrated in some systems, merely changing the solvent can lead to the formation of different framework isomers (polymorphs) with distinct pore structures and properties. mdpi.com For example, modulating solvent polarity has been used to switch between 2D layered structures and 3D porous frameworks for some cadmium MOFs. researchgate.net

Role of this compound in Directing Specific Pore Structures and Dimensions

The organic ligand is arguably the most critical component in designing a MOF with a desired pore environment. digitellinc.com The structure of this compound dictates several key features of the resulting MOF:

Pore Size: The length of the ligand directly influences the size of the pores within the framework. Longer linkers generally lead to larger pores.

Pore Functionality: The pyrazole ring, with its exposed N2 nitrogen atom and methyl group, lines the walls of the MOF pores. This introduces chemical functionality that can be exploited for selective gas adsorption or catalysis. For instance, the nitrogen atoms can act as Lewis basic sites, creating specific binding sites for guest molecules like formaldehyde or carbon dioxide. dtu.dk This strategic functionalization is a key advantage of MOF design. escholarship.org

Functional Properties of this compound-based MOFs

The unique structural and chemical characteristics of MOFs derived from pyrazole-dicarboxylic acids give rise to a range of functional properties with potential applications in various fields. researchgate.netsemanticscholar.org

Luminescence and Sensing: Many MOFs are luminescent, a property that can originate from the organic linker, the metal ion, or energy transfer between them (the "antenna effect"). osti.govnih.gov The fluorescence of these materials can be quenched or enhanced in the presence of specific analytes, making them highly sensitive chemical sensors. For example, MOFs based on a pyrazole dicarboxylic acid derivative have been shown to be effective luminescence sensors for detecting Fe³⁺ ions in solution. rsc.org The pores of the MOF can selectively bind the target analyte, leading to a measurable change in the emission spectrum. researchgate.net

Catalysis: MOFs can serve as heterogeneous catalysts. nih.gov The metal nodes can act as Lewis acid sites, while the functional groups on the organic linker can provide Brønsted acid or base sites. The well-defined, porous structure allows reactants to access the active sites while enabling easy separation of the catalyst from the reaction products. Pyrazolate-based MOFs have shown high catalytic activity for reactions such as the oxygen evolution reaction (OER) and C-H bond activation. acs.orgrsc.org

Gas Storage and Separation: The high surface area and tunable pore sizes of MOFs make them excellent candidates for storing gases like methane and hydrogen. researchgate.net Furthermore, by carefully designing the pore chemistry, MOFs can be made to selectively adsorb certain gases over others. The functional groups of the this compound linker lining the pores can create preferential binding sites, enabling applications in gas separation and purification. dtu.dk

Table 2: Potential Functional Properties of MOFs Based on Pyrazole-Dicarboxylic Acid Ligands

PropertyApplicationMechanism / PrincipleExample System (Analogous Ligand)
LuminescenceChemical SensingFluorescence quenching or enhancement upon binding of an analyte (e.g., metal ions, nitroaromatics). mdpi.comZn-MOF for Fe³⁺ detection. rsc.org
ElectrocatalysisWater Splitting (OER)Metal nodes (e.g., Co) act as active sites for oxygen evolution.Co-pyrazolate MOF with an overpotential of 393 mV at 10 mA cm⁻². rsc.org
Heterogeneous CatalysisOrganic SynthesisSynergy between metal centers and the framework for activating chemical bonds.Cu-pyrazolate MOF for C-O cross-coupling reactions. acs.org
Selective AdsorptionAir PurificationSpecific binding interactions between pore functional groups (pyrazole-N) and target molecules.Al-pyrazolate dicarboxylate MOF for formaldehyde capture. dtu.dk
Gas StorageEnergy StorageHigh surface area and optimized pore volume for physisorption of gas molecules.Quinary MOF with pyrazolate linkers showing high methane storage capacity. researchgate.net

Catalytic Performance in Heterogeneous Chemical Reactions

Metal-organic frameworks are widely recognized for their potential as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of accessible metal active sites. For pyrazolate-based MOFs, research has demonstrated their catalytic capabilities in various organic transformations. For instance, robust copper-pyrazolate MOFs have shown outstanding activity in cross-dehydrogenative coupling reactions, facilitating the formation of C-O bonds with high yields and excellent recyclability nih.govacs.org. The synergy between the active metal centers and the porous framework is crucial for their catalytic performance. Another example includes cobalt-pyrazolate based MOFs which have been investigated for their high catalytic activity in the oxygen evolution reaction (OER) rsc.org. While these examples utilize different pyrazole-based ligands, they highlight the potential of the pyrazolate motif in creating catalytically active and stable MOFs. The specific catalytic performance of MOFs from this compound would depend on the chosen metal node and the resulting framework topology, but this remains an area for future investigation.

Adsorption and Selective Separation Applications

The tailored pore environments of MOFs make them excellent candidates for adsorption and selective separation of gases and small molecules. Pyrazole-carboxylate based MOFs have demonstrated significant promise in this area, particularly for the capture of volatile organic compounds (VOCs) like formaldehyde. Studies on aluminum and zirconium-based pyrazole dicarboxylate MOFs have revealed superior formaldehyde removal capacities from the air compared to traditional adsorbents dtu.dkresearchgate.net. These materials exhibit site selectivity for formaldehyde even in the presence of water, a critical advantage for practical applications dtu.dk. The unique ability of pyrazole-based MOFs to capture and retain exceptional quantities of formaldehyde underscores their potential for air purification dtu.dkresearchgate.net. While specific adsorption data for MOFs from this compound is not available, the general affinity of pyrazole-containing frameworks for polar molecules suggests potential applications in selective gas and vapor separations.

Luminescent Characteristics of Pyrazole-Metal Coordination Polymers

The incorporation of organic linkers with specific photophysical properties into MOF structures can lead to luminescent materials with applications in sensing and optics. The luminescence in MOFs can originate from the organic linker, the metal center, or charge transfer between them bohrium.comosti.govresearchgate.net. For pyrazole-dicarboxylate based MOFs, luminescence has been observed. For example, a zinc-based MOF constructed from a 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid ligand exhibits high luminescence sensing capabilities for Fe³⁺ ions rsc.org. The rigid framework can enhance the emission intensity compared to the free ligand. The specific luminescent properties of MOFs derived from this compound would be influenced by the metal ion used and the resulting coordination environment, which could lead to applications in chemical sensing.

Electrochemical and Energy Storage Properties (e.g., Supercapacitors)

MOFs are being explored as electrode materials for energy storage devices like supercapacitors due to their high porosity and the redox activity of their metal centers and organic linkers. The performance of MOF-based supercapacitors is influenced by factors such as specific capacitance, energy density, and cycling stability. While there is a broad body of research on MOFs for supercapacitors, specific data for those synthesized with this compound is absent from the current literature. Research on other pyrazole-based MOFs suggests their potential in this domain. For instance, cobalt-based MOFs have been reported as supercapacitor materials with good specific capacitance and cycling stability nih.govnih.gov. The tunable nature of MOFs allows for the engineering of materials with optimized electrochemical performance chemrxiv.org. Future work is needed to synthesize and characterize the electrochemical and energy storage properties of MOFs based on this compound.

Computational Chemistry and Theoretical Modeling of 1 Methyl 1h Pyrazole 3,4 Dicarboxylic Acid Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to analyze the electronic properties and vibrational modes of molecules. researchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, provide a detailed understanding of molecular geometries, electronic characteristics, and spectroscopic properties. researchgate.netuomphysics.net

The electronic properties of pyrazole carboxylic acids are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap implies higher reactivity, as it indicates that less energy is required to excite an electron to a higher energy state. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also used to identify chemically active sites. researchgate.net For pyrazole derivatives, these maps typically show negative potential regions (electrophilic attack sites) around the oxygen atoms of the carboxylic groups and the nitrogen atom of the pyrazole ring, while positive potential regions (nucleophilic attack sites) are located around the hydrogen atoms.

Table 1: Representative Frontier Molecular Orbital Energies for a Pyrazole Carboxylic Acid Scaffold *

Parameter Energy (eV)
EHOMO -6.9
ELUMO -1.8
Energy Gap (ΔE) 5.1

Data is representative of pyrazole carboxylic acid systems as analyzed by DFT calculations.

Vibrational frequency analysis using DFT is a reliable method for assigning and interpreting experimental infrared (IR) spectra. uomphysics.netsmolecule.com Theoretical calculations can predict the vibrational modes of the molecule, which can then be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy. uomphysics.net

For pyrazole carboxylic acids, key vibrational modes include:

O-H Stretching: A broad absorption band characteristic of carboxylic acid dimers formed through hydrogen bonding is typically observed. uomphysics.net

C=O Stretching: The carbonyl stretching frequency is a prominent feature. Its position can be influenced by intramolecular hydrogen bonding. smolecule.com

C-N and C-C Stretching: Skeletal vibrations within the pyrazole ring are observed at lower frequencies. uomphysics.netsmolecule.com

There is generally good agreement between the vibrational frequencies calculated via DFT and those observed experimentally. uomphysics.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for a Related Pyrazole Carboxylic Acid *

Vibrational Mode Experimental FT-IR Calculated (DFT)
O-H Stretch 3419 3632
C-H Stretch 2978 2968-3100
C=O Stretch 1715 1712
Pyrazole Ring Stretch 1531 1542

Data based on the analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. uomphysics.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a time-resolved "movie" of atomic motion, allowing for the study of the dynamic behavior and conformational landscape of molecules in different environments. nih.govnih.gov These simulations are invaluable for understanding how molecules like 1-methyl-1H-pyrazole-3,4-dicarboxylic acid behave in solution and interact with other molecules. eurasianjournals.commdpi.com

The conformation of this compound is influenced by the rotation of the two carboxylic acid groups relative to the pyrazole ring. While the N-methylation prevents the common annular tautomerism seen in many 1H-pyrazoles, the orientation of the carboxyl groups can be influenced by the solvent and solid-state packing forces. rsc.orgnih.gov

In related pyrazole systems that are not N-methylated, annular tautomerism is a significant phenomenon where the proton on the nitrogen atom can shift between the two ring nitrogens. nih.govbeilstein-journals.orgresearchgate.net This equilibrium is highly dependent on the nature of the substituents, the solvent, and whether the compound is in a solid or solution phase. nih.govresearchgate.net For instance, X-ray crystallography of related compounds has shown that one tautomer may be preferred in the solid state, while NMR studies reveal a dynamic equilibrium between tautomers in solution. nih.gov

In the solid state, this compound is expected to form extensive hydrogen bonding networks, which are a defining feature of pyrazole carboxylic acids. mdpi.com Crystal structure analyses of analogous compounds, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, reveal complex supramolecular assemblies. nih.govresearchgate.net

The primary interactions include:

Carboxylic Acid Dimers: Molecules typically form strong, centrosymmetric dimers through pairs of O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.comnih.gov

Chain and Framework Formation: Beyond simple dimers, molecules can be linked into three-dimensional frameworks by a combination of other hydrogen bonds, such as O-H···N interactions (from a carboxylic acid to a pyrazole nitrogen) and weaker C-H···O bonds. nih.govresearchgate.netsemanticscholar.org

These interactions dictate the crystal packing and physical properties of the compound in the solid state. semanticscholar.org

Structure-Activity Relationship (SAR) and Ligand Design Principles for this compound Derivatives

The this compound scaffold is a valuable starting point for developing biologically active molecules. eurasianjournals.com Structure-activity relationship (SAR) studies focus on how chemical modifications to this core structure influence its interaction with biological targets. nih.govresearchgate.net

A primary strategy in the design of potent derivatives involves the modification of the carboxylic acid groups, often by converting them into amides. nih.govresearchgate.net This has been particularly successful in the development of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). nih.govmdpi.com

Key principles for ligand design based on this scaffold include:

Hydrogen Bonding: The carbonyl oxygen of the carboxamide moiety is often crucial for activity, forming hydrogen bonds with key amino acid residues like tyrosine (TYR) and tryptophan (TRP) in the enzyme's active site. nih.govmdpi.com

Hydrophobic Interactions: The pyrazole ring and other substituted groups can engage in van der Waals and other nonpolar interactions within the binding pocket. mdpi.com

Prodrug Strategy: For derivatives with poor cell permeability due to exposed carboxylic acid groups, a prodrug approach (e.g., esterification) can be employed to improve cellular uptake. acs.org

By systematically modifying the aniline or other amine fragments attached to the carboxamide, researchers can fine-tune the molecule's binding affinity and selectivity for its target, leading to the development of highly potent and effective compounds. nih.govresearchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive Scaffold Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold and its derivatives, QSAR studies can be instrumental in identifying the key molecular descriptors that govern their therapeutic effects.

In a typical QSAR study involving pyrazole derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is used to develop a predictive model. Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound. These descriptors quantify different aspects of the molecular structure that may influence its interaction with a biological target.

For instance, a 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives utilized the electron conformational-genetic algorithm method to identify pharmacophores and predict biological activity mdpi.com. Such models can achieve high predictive accuracy, with reported squared correlation coefficients (R²) for training sets often exceeding 0.8, indicating a strong correlation between the selected descriptors and the observed biological activity mdpi.com.

The following interactive table showcases a hypothetical set of descriptors that could be used in a QSAR model for pyrazole derivatives and their potential impact on activity:

DescriptorTypePotential Impact on Bioactivity
LogPHydrophobicMay positively or negatively correlate with activity depending on the target's binding site.
Dipole MomentElectronicInfluences long-range interactions with the target protein.
Molecular WeightStericCan affect the fit within the binding pocket.
Number of H-bond Donors/AcceptorsTopologicalCrucial for forming specific interactions with amino acid residues.

By analyzing the coefficients of these descriptors in the final QSAR equation, researchers can gain insights into the structural requirements for bioactivity. This information is invaluable for the subsequent design of novel this compound derivatives with potentially improved therapeutic profiles.

Molecular Docking and Binding Mode Analysis with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For this compound and its analogues, molecular docking simulations can elucidate their binding modes within the active sites of various biological targets, providing a rationale for their observed activities and guiding further optimization.

The process involves generating a three-dimensional structure of the ligand and the target receptor, followed by a conformational search to identify the most stable binding pose based on a scoring function that estimates the binding affinity. The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex.

While specific docking studies on this compound are not extensively documented, research on related pyrazole derivatives has demonstrated the utility of this approach. For example, docking studies of pyrazole derivatives with protein kinases like VEGFR-2, Aurora A, and CDK2 have successfully identified potential inhibitors and their binding interactions within the ATP-binding pocket dntb.gov.ua. These studies often reveal crucial hydrogen bonding patterns with conserved amino acid residues in the hinge region of the kinase domain.

A hypothetical binding mode analysis of a this compound derivative in a kinase active site is summarized in the interactive table below:

Interaction TypeInteracting Ligand MoietyInteracting Protein Residue
Hydrogen BondCarboxylic acid at position 3Lysine
Hydrogen BondCarboxylic acid at position 4Aspartate
Pi-Pi StackingPyrazole ringPhenylalanine
Hydrophobic InteractionMethyl group at position 1Leucine

Such detailed binding mode analysis is critical for understanding the molecular basis of inhibition and provides a structural framework for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Rational Design of Derivatized Pyrazoles through Computational Approaches

The insights gained from QSAR and molecular docking studies provide a solid foundation for the rational design of novel derivatized pyrazoles with improved biological activities. Computational approaches allow for the in silico screening of virtual libraries of compounds, prioritizing the synthesis and experimental testing of the most promising candidates, thereby saving significant time and resources.

The rational design process typically begins with a validated pharmacophore model derived from QSAR studies or a known ligand-protein complex structure from docking. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search for novel molecules that fit its features.

For the this compound core, computational design strategies might involve:

Scaffold Hopping: Replacing the pyrazole core with other heterocyclic systems to explore new chemical space while maintaining the key pharmacophoric features.

Substituent Modification: Introducing various functional groups at different positions of the pyrazole ring to enhance binding affinity, selectivity, or pharmacokinetic properties. For example, based on docking results, a bulky hydrophobic group might be introduced to fill a specific pocket in the target protein.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to specific sub-pockets of the target and then linking them together to create a more potent molecule.

Recent studies have successfully employed these strategies for the design of novel pyrazole-based inhibitors for various targets, including cancer-related proteins nih.gov. For instance, a study on the design of pyrazole derivatives as potential anti-cancer agents utilized 2D-QSAR models to guide the substitution of functional groups to enhance activity nih.gov.

The following table illustrates a hypothetical rational design strategy for modifying the this compound scaffold:

Position of ModificationProposed SubstituentRationale based on Computational Insights
Position 5Phenyl ringTo introduce a hydrophobic interaction with a specific pocket identified in docking.
Carboxylic acid at position 3Amide linkage to a basic amineTo form an additional salt bridge with an acidic residue in the active site.
Carboxylic acid at position 4Esterification with a long alkyl chainTo improve cell permeability and oral bioavailability.

Through an iterative cycle of computational design, chemical synthesis, and biological evaluation, novel derivatives of this compound with optimized therapeutic potential can be efficiently discovered.

Future Directions and Emerging Research Avenues for 1 Methyl 1h Pyrazole 3,4 Dicarboxylic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of functionalized pyrazoles is a central focus for organic chemists. chim.it Traditional methods for preparing pyrazole (B372694) cores often involve the cyclocondensation of 1,3-dielectrophilic compounds with hydrazine (B178648) derivatives. chim.itmdpi.com While effective, these methods can sometimes lead to mixtures of isomers and may require harsh reaction conditions. researchgate.net Future research is geared towards overcoming these limitations by developing novel synthetic strategies that offer higher efficiency, regioselectivity, and sustainability.

Emerging methodologies that show promise for the synthesis of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives include:

Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single step to form a complex product, offering high atom economy and procedural simplicity. mdpi.com Developing an MCR for this compound could significantly streamline its production.

Catalyst-Free and Green Synthesis: Moving away from harsh catalysts and solvents is a key goal for sustainable chemistry. Research into catalyst-free condensation reactions, potentially in environmentally benign solvents like water or ethanol, or even under neat (solvent-free) conditions, is a promising avenue. researchgate.netmdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and easier scale-up compared to traditional batch processes.

The table below summarizes and compares potential synthetic strategies for pyrazole dicarboxylic acids.

Methodology Description Potential Advantages Reference
Classical Cyclocondensation Reaction of a 1,3-dicarbonyl compound (or its equivalent) with methylhydrazine.Well-established and versatile. chim.itmdpi.com
1,3-Dipolar Cycloaddition Cycloaddition of a diazo compound with an alkyne dicarboxylate.Can offer high regioselectivity. mdpi.com
Vilsmeier-Haack Reaction Cyclization of hydrazones derived from active methylene compounds using the Vilsmeier reagent.An efficient method for preparing 1H-pyrazole-4-carboxylic acid esters. researchgate.net
Green Catalyst-Free Synthesis Reactions performed without a catalyst, often in eco-friendly solvents or under neat conditions.Environmentally friendly, reduced cost and waste. mdpi.com

Further research will likely focus on optimizing these methods to reduce the number of synthetic steps, minimize waste, and avoid the use of toxic or expensive reagents, making the production of this compound more economically and environmentally viable.

Expanding the Scope of Coordination Polymer and Functional Material Design

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com These materials have garnered immense interest due to their diverse structures and potential applications in areas such as gas storage, catalysis, and sensing. mdpi.com Pyrazole-based ligands are particularly attractive for constructing CPs and MOFs because the two adjacent nitrogen atoms can effectively chelate metal ions. chim.it

This compound is an excellent candidate as an organic linker for several reasons:

The two carboxylic acid groups can bridge multiple metal centers, facilitating the formation of 1D, 2D, or 3D frameworks.

The pyrazole ring provides an additional coordination site through its pyridine-type nitrogen atom.

The methyl group can influence the steric environment around the coordination sites, potentially leading to novel network topologies.

Future research in this area will focus on synthesizing and characterizing new CPs and MOFs using this compound as the primary ligand. Key research goals include:

Synergistic Ligand Systems: Combining this compound with other co-ligands to create mixed-ligand frameworks with tailored properties. mdpi.comnih.gov

Functional Materials: Designing materials with specific functions, such as photocatalytic degradation of pollutants or selective gas adsorption. Pyrazolate-based MOFs have shown exceptional thermal and chemical stability, making them suitable for harsh application environments. acs.orgacs.org

Magnetic and Luminescent Properties: Exploring the use of paramagnetic metal ions (e.g., Co(II), Cu(II)) to create CPs with interesting magnetic behaviors, or luminescent metal ions (e.g., Zn(II), lanthanides) for sensing applications. mdpi.comnih.gov

The table below presents examples of coordination polymers built from pyrazole-based ligands, illustrating the potential for this compound.

Ligand Metal Ion Resulting Structure/Property Reference
1H-Pyrazole & CarboxylatesCopper(II)Formation of 1D or 3D coordination polymers based on a [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ core. acs.org
3-(3-Carboxyphenyl)-1H-pyrazole-5-carboxylic acidCobalt(II)A 1D helical coordination polymer exhibiting single-ion magnet behavior and dye degradation capabilities. nih.gov
1,3,5-Tris(1H-pyrazol-4-yl)benzeneNi, Cu, Zn, CoHighly robust microporous MOFs with exceptional thermal and chemical stability. acs.org

By systematically exploring combinations of different metal ions and reaction conditions, the scope of materials derived from this compound can be significantly expanded, leading to new functional materials with advanced applications.

Advanced Computational Approaches for Predictive Chemistry and Materials Science

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and materials, thereby guiding experimental research. For this compound, advanced computational methods can offer profound insights into its structural, electronic, and reactive properties.

Key computational approaches and their applications include:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR spectra), and analyze the electronic structure of the molecule. researchgate.netmdpi.comdntb.gov.ua This includes determining Frontier Molecular Orbitals (HOMO-LUMO), which are crucial for understanding chemical reactivity and electronic properties. researchgate.net

Time-Dependent DFT (TD-DFT): This method is employed to predict electronic absorption spectra (UV-Vis), providing insights into the optical properties of the molecule and its potential use in photophysical applications. researchgate.net

Molecular Docking: In the context of medicinal chemistry, molecular docking can simulate the interaction of derivatives of this compound with biological targets, such as enzymes, to predict binding affinity and mode of action. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize chemical bonds and non-covalent interactions, such as hydrogen bonds, which are critical in determining the crystal packing and supramolecular structures of derived materials. researchgate.net

Computational Method Application Area Predicted Properties Reference
Density Functional Theory (DFT) Structural & Electronic AnalysisOptimized geometry, vibrational frequencies, HOMO-LUMO energies, chemical reactivity. mdpi.comdntb.gov.ua
Time-Dependent DFT (TD-DFT) Optical PropertiesUV-Vis absorption wavelengths. researchgate.net
Molecular Docking Drug Design & BiochemistryBinding modes and energies with biological macromolecules. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Medicinal ChemistryCorrelation of chemical structure with biological activity to guide the design of more potent compounds. mdpi.com

The integration of these computational techniques will enable a "materials by design" approach. Researchers can screen virtual libraries of potential coordination polymers or functional molecules derived from this compound, prioritizing the most promising candidates for synthesis. This synergy between theoretical prediction and experimental validation accelerates the discovery of new materials and applications.

Challenges and Opportunities in the Industrial Scale-Up and Application of this compound

Transitioning a chemical compound from laboratory-scale synthesis to industrial production presents a unique set of challenges and opportunities. For this compound, which serves as an important intermediate for fine chemicals, pharmaceuticals, and fungicides, successful scale-up is critical for its commercial viability. wikipedia.orggoogle.com

Challenges:

Reaction Conditions: Laboratory syntheses may employ conditions (e.g., very low temperatures, high pressures, hazardous reagents) that are difficult, unsafe, or costly to implement on an industrial scale. google.comresearchgate.net

Yield and Purity: Achieving high yields and purity is crucial. The formation of regioisomers during the cyclization step is a common issue in pyrazole synthesis that requires robust control and purification methods. mdpi.com

Process Safety and Waste Management: Handling potentially toxic reagents and managing solvent waste streams are significant environmental and safety concerns in large-scale production.

Opportunities:

Process Optimization: There is a significant opportunity to optimize existing synthetic routes to improve yields, reduce reaction times, and lower costs. This includes fine-tuning parameters like temperature, pressure, and catalyst loading. researchgate.netresearchgate.net

Development of Greener Processes: The demand for sustainable manufacturing provides an impetus to develop routes that use less hazardous solvents, employ recyclable catalysts, and minimize waste generation.

Continuous Manufacturing: As mentioned, shifting from batch to continuous flow processing can enhance safety, improve consistency, and reduce the manufacturing footprint.

New Applications: The development of an efficient, cost-effective industrial process for this compound could unlock new applications, particularly in the field of functional materials like MOFs, where large quantities of the ligand would be required.

The following table outlines key considerations for the industrial scale-up of this compound.

Aspect Challenges Opportunities Reference
Synthesis Route Use of expensive/toxic reagents (e.g., difluoroacetyl chloride in related syntheses); formation of isomers.Route optimization for higher yield; development of regioselective methods; use of cheaper, safer raw materials. google.compatsnap.com
Process Conditions Extreme temperatures or pressures; long reaction times.Adoption of flow chemistry; use of microwave assistance; finding milder reaction conditions. researchgate.netresearchgate.net
Purification Difficult separation of isomers or byproducts; need for chromatography.Development of crystallization-based purification; designing processes that yield high-purity crude product. google.comresearchgate.net
Sustainability Large solvent volumes; hazardous waste streams.Solvent recycling; use of aqueous or bio-based solvents; catalytic cycles to reduce waste. mdpi.com

Successfully navigating these challenges will be key to realizing the full commercial and scientific potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-1H-pyrazole-3,4-dicarboxylic acid, and what challenges arise during ester hydrolysis?

Answer: The synthesis of pyrazole dicarboxylic acids often begins with ester precursors. For example, diethyl pyrazole-3,5-dicarboxylate derivatives are synthesized via condensation reactions using amidinyl pyrazolylimines and hydrazine hydrate under reflux in methanol/ethanol . However, hydrolysis of ester groups to yield the free dicarboxylic acid can be challenging. Basic hydrolysis (e.g., NaOH/EtOH) may fail due to side reactions or incomplete conversion; acidic conditions (e.g., HCl/H₂O) or enzymatic methods are viable alternatives. Failed cyclization attempts with hydrazine in acetic acid suggest that alternative catalysts (e.g., metal-organic frameworks) or microwave-assisted reactions could improve efficiency .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

Answer: Purification typically involves recrystallization from polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane). Characterization requires NMR (¹H/¹³C), IR (to confirm carboxylic acid C=O stretches ~1700 cm⁻¹), and mass spectrometry. For crystallinity analysis, X-ray diffraction of single crystals grown via slow evaporation is recommended. Advanced techniques like LC-MS or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) can detect impurities from incomplete hydrolysis .

Q. What solvents and reaction conditions are compatible with pyrazole dicarboxylic acids in downstream applications?

Answer: Pyrazole dicarboxylic acids are polar and soluble in DMSO, DMF, and aqueous bases (e.g., NaHCO₃). Avoid prolonged heating in protic solvents (e.g., MeOH) to prevent esterification. For metal coordination (e.g., Ni nanoparticles), use polar aprotic solvents under inert atmospheres. Stability tests (TGA/DSC) are critical for applications in high-temperature catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyrazole dicarboxylic acid derivatives?

Answer: Discrepancies in NMR/IR data often arise from tautomerism (e.g., keto-enol forms) or residual solvents. Deuterated DMSO can stabilize carboxylic protons for clear ¹H NMR signals. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies connectivity. Computational tools (DFT calculations for predicted spectra) validate experimental results. Contradictions in mass spectra (e.g., fragmentation patterns) require high-resolution MS (HRMS-ESI) to confirm molecular formulas .

Q. What strategies enable selective functionalization of the pyrazole dicarboxylic acid scaffold for targeted applications?

Answer:

  • Carboxylic Acid Activation: Use carbodiimides (EDC/DCC) with NHS esters for amide bond formation.
  • Coordination Chemistry: The 3,4-dicarboxylate moiety binds metals (Ni²⁺, Cu²⁺) for MOFs or catalysts. Pre-treat the acid with KOH to form the dianion .
  • Heterocycle Fusion: Cyclization with hydrazines or thioureas generates fused pyrazolopyridazines, though reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products .

Q. How do structural modifications impact the physicochemical properties of pyrazole dicarboxylic acids?

Answer: A comparative study of derivatives reveals:

Modification Impact Evidence
Methyl esterificationReduces polarity, enhances lipid solubility (logP ↑)
Fluorophenyl substitutionIncreases thermal stability (TGA ΔT ~50°C) and electron-withdrawing effects
Metal coordinationEnhances catalytic activity (e.g., antioxidant capacity in Ni complexes)

Q. What analytical methods are critical for studying degradation pathways of pyrazole dicarboxylic acids under oxidative conditions?

Answer: Accelerated degradation studies in H₂O₂/UV light systems require:

  • HPLC-MS : To identify breakdown products (e.g., decarboxylated fragments).
  • EPR Spectroscopy : Detects radical intermediates.
  • Kinetic Modeling : Fits pseudo-first-order rate constants for stability predictions.
    Mitigation strategies include adding antioxidants (e.g., BHT) or encapsulating the compound in cyclodextrins .

Methodological Guidelines

  • Synthesis Troubleshooting : If ester hydrolysis fails, switch to H₂SO₄/H₂O (1:1) at 80°C for 12 hours.
  • Data Reproducibility : Always report solvent deuteration levels and pH in NMR studies.
  • Safety Protocols : Use fume hoods when handling hydrazine derivatives; refer to SDS for dicarboxylic acid handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.